molecular formula C23H23N3O2S B4736466 2-[hydroxy(diphenyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide

2-[hydroxy(diphenyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide

Cat. No.: B4736466
M. Wt: 405.5 g/mol
InChI Key: JNJKVZVOQWLOBE-UHFFFAOYSA-N
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Description

2-[hydroxy(diphenyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide is a complex organic compound with a unique structure that includes both hydrazine and thioamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[hydroxy(diphenyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide typically involves multiple steps. One common method starts with the reaction of diphenylacetic acid with thionyl chloride to form diphenylacetyl chloride. This intermediate is then reacted with N-(1-phenylethyl)hydrazine to form the hydrazinecarbothioamide derivative. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[hydroxy(diphenyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The hydrazine and thioamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[hydroxy(diphenyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[hydroxy(diphenyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. The thioamide group can interact with metal ions, affecting various biochemical pathways. These interactions can lead to the modulation of cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Hydrazinecarbothioamide derivatives: Compounds with similar structures but different substituents on the hydrazine or thioamide groups.

    Diphenylacetyl derivatives: Compounds with variations in the acyl group or the phenyl rings.

Uniqueness

2-[hydroxy(diphenyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of reactions and interact with various molecular targets makes it a versatile compound in research and industrial applications.

Properties

IUPAC Name

1-[(2-hydroxy-2,2-diphenylacetyl)amino]-3-(1-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S/c1-17(18-11-5-2-6-12-18)24-22(29)26-25-21(27)23(28,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,28H,1H3,(H,25,27)(H2,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJKVZVOQWLOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=S)NNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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